
1-Carboxycyclohexaneacetic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxycyclohexaneacetic acid can be synthesized through the hydrolysis of 1-cyanocyclohexylacetonitrile using nitrilase enzymes . This biocatalytic process is highly efficient and offers high regioselectivity, making it an attractive method for industrial applications .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of recombinant Escherichia coli cells expressing nitrilase enzymes. The process is optimized to handle high substrate concentrations, resulting in outstanding productivity .
Chemical Reactions Analysis
Types of Reactions: 1-Carboxycyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can react with alkali to form corresponding salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with bases like sodium hydroxide are common.
Major Products:
Oxidation: Cyclohexene derivatives.
Reduction: Alcohols.
Substitution: Salts of this compound.
Scientific Research Applications
Biochemical Properties
1-Carboxycyclohexaneacetic acid is recognized for its role in biochemical reactions, particularly as a potential impurity in gabapentin formulations. It interacts with various enzymes and influences cellular processes, including cell signaling pathways and gene expression through its interaction with serotonin receptors, specifically the 5-HT2A subtype.
Stability and Dosage Effects
In laboratory settings, the compound has demonstrated stability over extended periods when stored at -20°C, with a shelf life of up to four years. Studies on dosage effects in animal models indicate that higher doses can lead to toxicity, while lower doses may be non-toxic.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Hydrolysis of 1-Cyanocyclohexylacetonitrile : This method utilizes nitrilase enzymes to convert nitriles into carboxylic acids effectively.
- Industrial Production : In industrial settings, recombinant Escherichia coli expressing nitrilase enzymes is employed to optimize the production process for high substrate concentrations.
Scientific Research Applications
This compound has several significant applications across different fields:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.
Biology
- Biological Interactions : It is studied for its potential interactions with biological systems, particularly its role in enzyme activity and protein stabilization .
Medicine
- Precursor for Gabapentin : The compound is notably used as a precursor in the synthesis of gabapentin, an antiepileptic drug. This application highlights its importance in pharmaceutical chemistry .
Industry
- Production of Chelating Agents and Surfactants : It is also utilized in the production of metal ion chelating agents and surfactants, showcasing its versatility in industrial applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Gabapentin Synthesis : Research has documented the use of this compound as an impurity in gabapentin formulations, emphasizing the need for careful monitoring during pharmaceutical production to ensure drug purity and efficacy .
- Microbial Metabolism Studies : A study involving Alcaligenes strain W1 demonstrated the metabolism of cyclohexane carboxylic acids by microorganisms, indicating potential biotechnological applications for bioremediation or bioengineering processes .
Summary Table of Applications
Application Area | Specific Use |
---|---|
Chemistry | Intermediate for organic synthesis |
Biology | Study of enzyme interactions |
Medicine | Precursor for gabapentin |
Industry | Production of chelating agents and surfactants |
Mechanism of Action
The mechanism of action of 1-carboxycyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of gabapentin, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s ability to chelate metal ions also plays a significant role in its applications .
Comparison with Similar Compounds
Gabapentin: 1-Carboxycyclohexaneacetic acid is a related compound and potential impurity in gabapentin.
Cyclohexanecarboxylic Acid: Both compounds share a cyclohexane ring structure but differ in their functional groups.
Uniqueness: this compound is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .
Biological Activity
1-Carboxycyclohexaneacetic acid (CCHA) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and implications for research and industry.
This compound has the molecular formula and is classified as a carboxylic acid. Its structure features a cyclohexane ring with two carboxyl functional groups, which significantly influence its reactivity and biological interactions. The compound can be synthesized through the hydrolysis of 1-cyanocyclohexylacetonitrile using nitrilase enzymes, which is a method often employed in industrial settings for high-yield production .
Cellular Effects
CCHA has been shown to impact various cellular processes, particularly through its interaction with serotonin receptors. Specifically, it binds to the 5-HT2A subtype, influencing cell signaling pathways and gene expression . This interaction suggests that CCHA may play a role in modulating neurotransmitter systems, which could have implications for neurological disorders.
Metabolic Pathways
The compound is involved in metabolic pathways such as the hydrolysis of nitriles by nitrilase enzymes. This pathway highlights its potential as a metabolic intermediate in various biochemical reactions .
Dosage Effects and Toxicity
Research indicates that the biological effects of CCHA are dose-dependent. In animal models, higher doses have been associated with toxic or adverse effects, while lower doses may not exhibit significant toxicity . This finding emphasizes the need for careful dosage considerations in potential therapeutic applications.
CCHA's mechanism of action involves binding interactions with specific molecular targets. Its role as a precursor in the synthesis of gabapentin, an antiepileptic drug, underscores its importance in medicinal chemistry . The compound undergoes further chemical transformations to produce active pharmaceutical ingredients.
Research Applications
CCHA has several applications across different fields:
- Chemistry : It serves as an intermediate in the synthesis of various organic compounds.
- Biology : The compound is studied for its potential interactions with enzymes and cellular systems.
- Medicine : As a precursor in gabapentin synthesis, it holds promise for treating epilepsy and neuropathic pain.
- Industry : CCHA is utilized in producing metal ion chelating agents and surfactants .
Comparison with Similar Compounds
Compound | Structure Type | Key Similarities | Unique Features |
---|---|---|---|
This compound | Carboxylic Acid | Contains cyclohexane ring | Dual carboxylic acid groups |
Gabapentin | Amino Acid Derivative | Related to CCHA in synthesis | Used primarily for neurological disorders |
Cyclohexanecarboxylic Acid | Carboxylic Acid | Shares cyclohexane structure | Different functional groups |
Animal Studies
In vivo studies have demonstrated that CCHA can effectively reduce triglyceride levels when administered at low doses. For instance, one study highlighted its efficacy in lipid tolerance tests (LTT) in mice, where it inhibited triglyceride excursion significantly .
Clinical Implications
The potential therapeutic applications of CCHA are being explored further, particularly its role in drug formulations aimed at treating metabolic disorders. Its interaction with DGAT1 (Diacylglycerol O-acyltransferase 1) suggests that it could be beneficial in managing lipid metabolism .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Carboxycyclohexaneacetic Acid in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, eye protection (goggles), and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
-
Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of dust or vapors .
-
First Aid Measures :
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Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
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Eye Exposure : Flush with water for 10–15 minutes and seek medical attention .
-
Ingestion : Rinse mouth and consult a poison control center .
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Storage : Keep in tightly sealed containers at room temperature, away from oxidizers and moisture .
- Hazard Classification Summary :
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer :
-
Spectroscopic Techniques :
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NMR : Analyze cyclohexane ring protons (δ 1.2–2.1 ppm) and carboxylic acid protons (δ 10–12 ppm) .
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Mass Spectrometry (MS) : Use ESI-Orbitrap systems (e.g., Q Exactive Plus) to confirm molecular ion [M-H]⁻ at m/z 171.1 .
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Chromatographic Methods :
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HPLC : Employ C18 columns with mobile phase (0.1% formic acid in acetonitrile/water) for purity assessment .
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Reference Standards : Cross-validate with European Pharmacopoeia (EP) standards (Product No. Y0001281) .
- Key Identifiers :
Parameter | Value | Source |
---|---|---|
CAS Number | 67950-95-2 | |
ChemSpider ID | 62677 | |
Synonyms | Gabapentin Impurity E, NSC 90823 |
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound as a precursor for 5-HT2A antagonists?
- Methodological Answer :
- Step 1 : Start with cyclohexane-1,1-diacetic acid (CAS 224-427-9) as a precursor. Use catalytic hydrogenation to reduce unsaturated bonds .
- Step 2 : Introduce carboxyl groups via Kolbe-Schmitt reaction under high-pressure CO₂ (5–10 atm) at 120–150°C .
- Step 3 : Purify via recrystallization in ethanol/water (3:1 ratio) to achieve >98% purity .
- Challenges : Monitor for byproducts (e.g., 1-hydroxycyclohexaneacetic acid) using LC-MS .
Q. How should researchers resolve contradictions in environmental toxicity data for this compound?
- Methodological Answer :
- Data Gaps : Current studies lack ecotoxicity profiles (e.g., LC50 for aquatic organisms) .
- Alternate Approaches :
Read-Across Analysis : Use data from structurally similar compounds (e.g., cyclohexanecarboxylic acid) with known toxicity (e.g., Daphnia magna LC50 = 120 mg/L) .
QSAR Modeling : Predict bioaccumulation potential using logP (experimental: 1.2) and persistence via EPI Suite™ .
Q. What advanced analytical methods validate this compound as a Gabapentin impurity?
- Methodological Answer :
- Impurity Profiling :
- HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid) to detect limits of 0.1% .
- Forced Degradation : Expose Gabapentin to heat (60°C) and humidity (75% RH) for 14 days; monitor impurity formation .
- Quantification : Calibrate against EP reference standards (Y0001281) with ±2% accuracy .
Q. How can researchers assess the pharmacological relevance of this compound in serotonin receptor studies?
- Methodological Answer :
- In Vitro Assays :
- 5-HT2A Binding : Radioligand displacement assays using [³H]Ketanserin; IC50 values <10 µM indicate antagonist activity .
- Functional Selectivity : Test cAMP inhibition in HEK293 cells expressing 5-HT2A receptors .
- Structural Insights : Perform molecular docking (AutoDock Vina) to compare binding modes with known antagonists (e.g., Risperidone) .
Properties
IUPAC Name |
1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXMMUAZRUWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218158 | |
Record name | 1-Carboxycyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-95-2 | |
Record name | 1-Carboxycyclohexaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67950-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Carboxycyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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